molecular formula C9H8F3NO2 B14123835 N-methoxy-3-(trifluoromethyl)benzamide

N-methoxy-3-(trifluoromethyl)benzamide

Cat. No.: B14123835
M. Wt: 219.16 g/mol
InChI Key: BMBFKPBHUSWJPD-UHFFFAOYSA-N
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Description

N-Methoxy-3-(trifluoromethyl)benzamide is a chemical compound with the CAS Registry Number 1225463-01-3 and a molecular formula of C9H8F3NO2, yielding a molecular weight of 219.16 g/mol . This compound is characterized as a yellow to colorless solid with a melting point range of 119 to 123 °C, and it is recommended to be stored sealed and dry in a refrigerator between 2 and 8 °C to maintain stability . As a benzamide derivative, it shares a common core structure with compounds that are frequently investigated in medicinal and organic chemistry for their diverse biological activities. Compounds within the benzamide class, particularly those featuring methoxy and trifluoromethyl substituents, are often explored as key intermediates in organic synthesis and as potential pharmacophores in drug discovery . Research into structurally similar N-substituted benzamide derivatives has shown that these molecules can exhibit significant antiproliferative activity against various human cancer cell lines, as well as demonstrate antioxidative properties . The presence of the trifluoromethyl group is a notable feature in modern agrochemical and pharmaceutical agents, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This combination of features makes this compound a valuable building block for researchers developing novel compounds in these fields. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

N-methoxy-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C9H8F3NO2/c1-15-13-8(14)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

BMBFKPBHUSWJPD-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes from 3-(Trifluoromethyl)Benzoic Acid

Acid Chloride Intermediate Method

The most direct route involves converting 3-(trifluoromethyl)benzoic acid to its acid chloride, followed by reaction with methoxyamine.

Step 1: Synthesis of 3-(Trifluoromethyl)Benzoyl Chloride

3-(Trifluoromethyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) under reflux. For example:

  • Conditions : 60–80°C for 4–6 hours.
  • Work-up : Excess thionyl chloride is removed via rotary evaporation, yielding the acid chloride as a pale yellow liquid.
Step 2: Amidation with Methoxyamine

The acid chloride reacts with methoxyamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine):

  • Molar Ratio : 1:1.2 (acid chloride:methoxyamine).
  • Solvent : Tetrahydrofuran (THF) or DCM at 0°C to room temperature.
  • Yield : ~85–90% after purification by silica gel chromatography.

Key Optimization :

  • Base selection: Triethylamine outperforms pyridine in minimizing side reactions.
  • Temperature control: Slow addition of methoxyamine at 0°C prevents exothermic decomposition.

Coupling Reagent-Mediated Synthesis

For milder conditions, coupling agents like HATU or EDCl facilitate direct amidation between the acid and methoxyamine.

Procedure:
  • Activation : 3-(Trifluoromethyl)benzoic acid is dissolved in DCM with HATU (1.2 equiv) and Et₃N (2.0 equiv).
  • Reaction : Methoxyamine hydrochloride (1.5 equiv) is added, and the mixture is stirred at room temperature for 12–16 hours.
  • Work-up : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

Performance :

  • Yield : 80–83%.
  • Purity : >97% by HPLC.

Advantages :

  • Avoids hazardous acid chloride handling.
  • Compatible with sensitive functional groups.

Alternative Pathways and Industrial Adaptations

Hydrolysis of Nitriles

While less common, 3-(trifluoromethyl)benzonitrile can be hydrolyzed to the amide using alkaline hydrogen peroxide or zinc catalysts :

  • Conditions : 100–150°C with NaOH/H₂O.
  • Yield : 60–81%.

Limitations :

  • Requires high temperatures and prolonged reaction times.
  • Lower selectivity compared to direct amidation.

Patent-Based Innovations

Fluorination-Hydrolysis Sequence (CN101066917A)

A two-step industrial process involves:

  • Fluorination : 3-Bis(trichloromethyl)benzene reacts with HF to form 3-trifluoromethylbenzotrichloride.
  • Hydrolysis : Zinc-catalyzed hydrolysis in water at 140°C yields 3-(trifluoromethyl)benzoic acid, which is then converted to the amide.

Scale-Up Feasibility :

  • Total yield: 67–80%.
  • Purity: >99.9% after recrystallization.

Critical Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Acid Chloride Route 85–90 >97 High Moderate
Coupling Reagent Route 80–83 >97 Moderate Low
Nitrile Hydrolysis 60–81 95–99 Low High

Key Findings :

  • The acid chloride method is optimal for large-scale production due to its high yield and simplicity.
  • Coupling reagents are preferred for lab-scale synthesis of sensitive derivatives.
  • Industrial patents emphasize zinc-catalyzed hydrolysis for cost-effective trifluoromethyl group incorporation.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, and various oxidizing and reducing agents for oxidation and reduction reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-methoxy-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-methoxy-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and trifluoromethyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Reactivity and Yield

Compound Name Substituents Synthesis Yield Key Applications Reference
N-Methoxy-3-(trifluoromethyl)benzamide -OCH₃, -CF₃ (3-position) 40% Cross-coupling reactions
N-Methoxy-5-methyl-2-indolebenzamide (15f) -OCH₃, -CH₃ (5-position) 50% Bioactive heterocycle synthesis
N-Methoxy-2-indole-5-CF₃-benzamide (15g) -OCH₃, -CF₃ (5-position) 60% Improved yield due to -CF₃ group
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃, -OH (directing group) Not reported Metal-catalyzed C–H functionalization

Key Findings :

  • The trifluoromethyl (-CF₃) group enhances reactivity and yield compared to methyl (-CH₃) substituents. For example, 15g (60% yield) outperforms 15f (50%) due to the electron-withdrawing nature of -CF₃, which stabilizes intermediates .
  • Methoxy (-OCH₃) groups facilitate cross-coupling reactions by acting as directing groups, as seen in the synthesis of 15g .

Structural and Functional Comparisons

A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
  • Structure : Contains an N,O-bidentate directing group, confirmed by X-ray crystallography (CCDC 1965367) .
B. Agonist Benzamide Derivatives (e.g., TEFM78)
  • Binding Interactions : The 3-(trifluoromethyl) substituent in TEFM78 occupies a hydrophobic sub-pocket in protein targets, mimicking the -CF₃ group in Siponimod .
  • Comparison : Unlike this compound, TEFM78 includes a 2-methoxy group, which optimizes lipophilic interactions in biological systems .
C. Pesticidal Benzamides (e.g., Flutolanil, Mepronil)
  • Flutolanil : Contains a 3-(1-methylethoxy)phenyl group, enabling fungicidal activity .
  • Mepronil : Features a 3-methyl substituent, used as a systemic fungicide .
  • Divergence : this compound lacks pesticidal applications but shares synthetic utility in directing-group chemistry .

Data Tables

Table 1: Spectroscopic Comparison

Compound IR (cm⁻¹) HRMS (ESI) [M + Na]⁺ Reference
This compound 1723, 1606, 1376, 1117 305.1007 (Found)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Not reported Not reported
15g (Indole-CF₃ derivative) Similar to parent compound 385.1210 (Found)

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